1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, dichlorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-difluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H12Cl2N8O2 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H12Cl2N8O2/c1-6(8-3-4-9(15)10(16)5-8)18-20-14(25)11-7(2)24(23-19-11)13-12(17)21-26-22-13/h3-5H,1-2H3,(H2,17,21)(H,20,25)/b18-6+ |
InChI Key |
ARRDCJSQFKZKSQ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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